Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C14H21NO2S . It is used in proteomics research and belongs to the class of organic compounds known as thiophene carboxamides . The compound’s structure consists of a benzothiophene ring with an isopropyl group, an amino group, and an ethyl ester group.
Synthesis Analysis
The synthesis of Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multicomponent reactions. An interesting cyclization occurs when the amino-ester reacts with ethyl isothiocyanate, leading to the formation of benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one. Acylation of the amino-ester with chloroacetyl chloride produces the acylated ester. Further cyclization results in benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which can be alkylated at nitrogen. Hydrazide derivatives are also synthesized, and nucleophilic substitution reactions yield various compounds. These derivatives have been assessed for cytotoxicity against cancer cell lines .Molecular Structure Analysis
Chemical Reactions Analysis
The compound’s chemical reactions involve cyclizations, acylations, and nucleophilic substitutions. These reactions lead to the formation of various derivatives with potential biological activity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives have been synthesized and characterized, demonstrating promising antibacterial and antifungal activities. The synthesis involves converting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into various Schiff bases, which exhibited significant biological activity. This research highlights the compound's potential in developing new antimicrobial agents (Narayana et al., 2006).
Chemical Reactivity and Structural Analysis
Studies on the chemical reactivity of similar thiophene derivatives, focusing on recyclization reactions with amines, provide insight into the versatile chemistry of thiophene compounds. Such research outlines methods for producing novel thiophene derivatives with potential for further functionalization and study, including X-ray structural analysis for accurate characterization of these compounds (Shipilovskikh et al., 2014).
Crystal Structure Determination
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound closely related to the isopropyl derivative, has been studied, revealing a thiophene ring substituted with amino and methyl ester groups. This research contributes to understanding the molecular structure and potential interactions of similar thiophene derivatives, providing a foundation for further functional studies and applications (Vasu et al., 2004).
Pharmaceutical Applications
The targeted synthesis and analysis of biologically active azomethine derivatives of similar thiophene compounds have been conducted with the aim of discovering new pharmacologically active molecules. This work involves predicting biological activity, optimizing synthesis conditions, and developing analytical methods, indicating the compound's potential in drug development and pharmaceutical science (Chiriapkin et al., 2021).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-4-9-5-6-10-11(7-9)18-13(15)12(10)14(16)17-8(2)3/h8-9H,4-7,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOBOKVSDZRBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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